5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine

Physicochemical Property Lipophilicity Drug Design

5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine (CAS 2086260-68-4) is a heterocyclic small molecule (MW 230.15 g/mol, C8H5F3N4O) that serves as the foundational pharmacophore for a series of potent and selective histone deacetylase (HDAC) inhibitors. This compound integrates a trifluoromethyl-1,2,4-oxadiazole moiety with a 2-aminopyridine ring, creating a unique chemotype that acts as a non-chelating zinc-binding group (ZBG).

Molecular Formula C8H5F3N4O
Molecular Weight 230.15
CAS No. 2086260-68-4
Cat. No. B2828430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine
CAS2086260-68-4
Molecular FormulaC8H5F3N4O
Molecular Weight230.15
Structural Identifiers
SMILESC1=CC(=NC=C1C2=NOC(=N2)C(F)(F)F)N
InChIInChI=1S/C8H5F3N4O/c9-8(10,11)7-14-6(15-16-7)4-1-2-5(12)13-3-4/h1-3H,(H2,12,13)
InChIKeyZDECTUWRALMXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine: A Core Pharmacophore for Selective HDAC Modulation


5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine (CAS 2086260-68-4) is a heterocyclic small molecule (MW 230.15 g/mol, C8H5F3N4O) that serves as the foundational pharmacophore for a series of potent and selective histone deacetylase (HDAC) inhibitors [1]. This compound integrates a trifluoromethyl-1,2,4-oxadiazole moiety with a 2-aminopyridine ring, creating a unique chemotype that acts as a non-chelating zinc-binding group (ZBG) . Unlike broad-spectrum hydroxamic acid-based HDAC inhibitors, this trifluoromethyloxadiazole (TFMO) core is specifically exploited in patent literature for achieving class IIa HDAC selectivity, particularly against HDAC4 and HDAC6, making it a critical starting material or scaffold for targeted epigenetic drug discovery programs [2].

Why 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine Cannot Be Replaced by a Simpler Analog


Procurement decisions cannot simply default to cheaper, more common pyridin-2-amine or trifluoromethyl-oxadiazole building blocks. The specific regioisomeric connection (3-yl to 5-position of pyridine) and the presence of the free amine handle are critical. Data from BindingDB shows that even minor N-substitutions on this exact core cause a dramatic shift in potency; for instance, an N-benzyl derivative (BDBM187617) shows an IC50 > 10,000 nM against HDAC1, while an N-(pyridin-3-ylmethyl) derivative (BDBM187629) achieves an IC50 of 79 nM against HDAC4, representing a >126-fold selectivity window [1][2]. Substituting the entire oxadiazole-pyridine assembly with a simple aryl or heteroaryl ring would eliminate the non-chelating zinc-binding interaction that defines this class's unique epigenetic mechanism . Therefore, the specific core 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine is structurally non-interchangeable for programs requiring the defined HDAC selectivity profile.

Quantitative Differentiation Evidence for 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine


LogP Modulation via Oxadiazole Incorporation

The incorporation of the 1,2,4-oxadiazole ring significantly modulates lipophilicity compared to the simple pyridine precursor. 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine has a computed LogP of 1.73 . In contrast, 5-(trifluoromethyl)pyridin-2-amine, which lacks the oxadiazole, has a reported LogP of 2.26 [1]. This represents a ΔLogP of -0.53.

Physicochemical Property Lipophilicity Drug Design

HDAC4 Inhibitory Potency of the Core Scaffold in Derivative Form

Derivatives incorporating the 5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine core demonstrate potent HDAC4 inhibition. The N-(pyridin-3-ylmethyl) derivative (BDBM187629) achieves an IC50 of 79 nM against human recombinant HDAC4 (aa 2-1084) at pH 8.0, 25°C [1]. In contrast, the N-benzyl derivative (BDBM187617) shows an IC50 > 10,000 nM against HDAC1 [2]. This indicates that the core scaffold, when appropriately functionalized, can achieve nanomolar potency with high selectivity over HDAC1.

HDAC4 Inhibition Epigenetics Neurodegeneration

HDAC6 Inhibitory Activity and Isotype Selectivity

The same core scaffold also shows promise for HDAC6 inhibition. The N-(pyridin-3-ylmethyl) derivative (BDBM187629) exhibits an IC50 of 1,800 nM against HDAC6, and a 3-chloro-N-(pyridin-2-ylmethyl) derivative (BDBM187804) shows an IC50 of 1,900 nM [1][2]. While less potent than against HDAC4, the scaffold can be optimized for HDAC6. Critically, the N-(pyridin-3-ylmethyl) derivative maintains a 22-fold selectivity for HDAC4 over HDAC6 (79 nM vs 1,800 nM), demonstrating the scaffold's ability to distinguish between closely related class IIa and IIb enzymes [1].

HDAC6 Inhibition Cancer Neuroprotection

Validated Patent Pedigree in HDAC-Targeted Therapeutics

The 5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine scaffold is explicitly claimed and exemplified in key patents by Novartis (CA2856334A1, WO2013078120) and Merck (WO2017222951) for selective HDAC4 and HDAC6 inhibition, respectively [1][2]. Unlike generic building blocks, this compound's structure is tied to specific therapeutic methods for neurodegeneration, muscle atrophy, and cancer. In CA2856334A1, the N-benzyl, N-(pyridin-3-ylmethyl), and N-(pyridin-4-ylmethyl) derivatives are specifically listed as active HDAC4 inhibitors [1]. In WO2017222951, pyridin-2-ylmethylamino-benzamide derivatives of this core are claimed for HDAC6 [2].

Intellectual Property Drug Discovery HDAC Inhibitor

High-Value Application Scenarios for 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine


Development of Selective HDAC4 Inhibitors for Neurodegenerative Disease

The scaffold's ability to yield nanomolar, selective HDAC4 inhibitors (as demonstrated by derivative BDBM187629 with an IC50 of 79 nM [1]) makes it an ideal starting point for medicinal chemistry programs targeting Huntington's disease. The Novartis patent CA2856334A1 explicitly covers the use of derivatives of this core for treating HD and muscle atrophy [2]. Procurement of the core scaffold enables rapid exploration of structure-activity relationships (SAR) around the N-position to optimize selectivity and pharmacokinetics.

HDAC6-Targeted Oncology and CNS Probe Synthesis

While the parent core is optimized for HDAC4, the scaffold's established activity against HDAC6 (IC50 = 1,800 nM for the N-(pyridin-3-ylmethyl) derivative [1]) provides a validated starting point for developing HDAC6-selective probes. The Merck patent WO2017222951A1 demonstrates that further derivatization (e.g., with a 2-methylamino-benzamide tail) can enhance HDAC6 potency [3]. Procuring this core allows cross-screening against both targets, maximizing the return on investment for hit-to-lead campaigns.

Physicochemical Property Optimization via Scaffold Hopping

The measured LogP of 1.73 for the target compound, versus 2.26 for the simpler 5-(trifluoromethyl)pyridin-2-amine [1], demonstrates the oxadiazole ring's utility in reducing lipophilicity. For programs that have identified a promising hit but struggle with high LogP and poor solubility, this scaffold serves as a modular replacement that can lower cLogP by approximately 0.5 units while maintaining key binding interactions, as evidenced by the retained HDAC4 potency.

Quality-Controlled Building Block for Fragment-Based Drug Discovery (FBDD)

With a supplier-certified purity of ≥97% (HPLC) and a defined LogP, hydrogen bond donor/acceptor count (1/5), the compound is suitable as a fragment for FBDD libraries . Its molecular weight (230.15 Da) falls within the rule-of-three guidelines for fragments. The well-characterized HDAC binding profile of its derivatives ensures that any fragment hits can be rapidly advanced to lead-like molecules with a known mechanism of action.

Quote Request

Request a Quote for 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.